![molecular formula C8H5FINO B1600331 5-Fluoro-4-iodoindolin-2-one CAS No. 275386-75-9](/img/structure/B1600331.png)
5-Fluoro-4-iodoindolin-2-one
Overview
Description
5-Fluoro-4-iodoindolin-2-one is a chemical compound . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-4-iodoindolin-2-one include a molecular weight of 259.05 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Herbicidal Activity
Research has revealed that compounds structurally related to 5-Fluoro-4-iodoindolin-2-one, such as flumioxazin and its iodo analogue, exhibit herbicidal properties. These compounds function by inhibiting protoporphyrinogen oxidase, a key enzyme in plant metabolism. Studies have shown that novel compounds derived from these lead compounds display significant herbicidal activity, with some possessing commercial-level efficacy comparable to established herbicides (Huang et al., 2005).
Electrochemical Fluorocyclization
The 5-Fluoro-4-iodoindolin-2-one structure has been explored in the development of electrochemical methods for synthesizing fluoro-organic compounds. An example is the synthesis of 5-fluoromethyl-2-oxazolines, where a hypervalent iodine species is used to facilitate the cyclization of N-allylcarboxamide to 5-fluoromethyl-2-oxazoline. This method is a sustainable alternative to conventional reagent-based pathways, showcasing the potential of 5-Fluoro-4-iodoindolin-2-one derivatives in organic synthesis (Haupt et al., 2019).
Cancer Treatment and Pharmacology
5-Fluoro-4-iodoindolin-2-one-related compounds have significant applications in cancer treatment. For instance, 5-Fluorouracil, a related compound, is a crucial anticancer agent for treating solid tumors. The monitoring of its metabolites in plasma is essential to understand its therapeutic effects and toxicity in cancer patients. Such studies contribute to the optimization of cancer treatments and the development of new therapeutic strategies (Casale et al., 2002).
Antimicrobial Applications
Research into derivatives of 5-Fluoro-4-iodoindolin-2-one has shown promise in developing antimicrobial agents. For example, studies on 5-Fluoro-1H-indole-2,3-dione-triazoles, which can be synthesized using environmentally friendly catalysts, have demonstrated considerable antibacterial and antifungal potency. This indicates the potential for developing new antimicrobial drugs based on 5-Fluoro-4-iodoindolin-2-one derivatives (Deswal et al., 2020).
Crystal Structure Analysis
The crystal structure of compounds like 1-ethyl-5-iodoindolin-2-one, closely related to 5-Fluoro-4-iodoindolin-2-one, has been studied to understand their molecular interactions. These studies provide insights into the molecular arrangements and potential applications of these compounds in various fields, including material science and pharmaceuticals (Zhang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-4-iodo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMJIZRSNGTEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2I)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430836 | |
Record name | 5-fluoro-4-iodoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-iodoindolin-2-one | |
CAS RN |
275386-75-9 | |
Record name | 5-fluoro-4-iodoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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